2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
The compound 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a hybrid heterocyclic molecule combining a benzoimidazole core with an isoindoline-1,3-dione moiety via a thioether-linked oxoethyl bridge. Its structure features:
- A 1H-benzo[d]imidazole ring substituted with an allylthio group at position 2.
- A 2-oxoethyl spacer connecting the benzoimidazole to an isoindoline-1,3-dione group.
This design integrates pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[2-oxo-2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-11-27-20-21-15-9-5-6-10-16(15)23(20)17(24)12-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFRVPLQFAPFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole derivative, which is then coupled with an isoindoline-1,3-dione precursor. The allylthio group is introduced through a nucleophilic substitution reaction.
Preparation of Benzimidazole Derivative: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Coupling with Isoindoline-1,3-dione: The benzimidazole derivative is then reacted with isoindoline-1,3-dione in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Allylthio Group: The final step involves the nucleophilic substitution of an allyl halide with the thiol group on the benzimidazole ring, typically using a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to alcohols under appropriate conditions.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the isoindoline-1,3-dione.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. The benzimidazole ring is known for its bioactivity, which can be harnessed in drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The allylthio group may enhance binding affinity through hydrophobic interactions or covalent bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Thioether Substituents
a) 2-(2-(Benzylthio)-1H-Benzo[d]imidazol-1-yl) Acetic Acid Derivatives
- Key Difference : The benzylthio group replaces the allylthio substituent.
- Biological Activity : These derivatives exhibit antimicrobial and antitumor activities, as reported in PubChem datasets .
- Synthetic Route : Derived from condensation reactions involving benzyl mercaptan and benzoimidazole precursors .
b) N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) Acetamide
Analogues with Modified Heterocyclic Cores
a) 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compound 6)
- Key Difference : Replaces the benzoimidazole with a 4,5-diphenylimidazole ring.
- Synthesis : Cyclization of benzil derivatives with phthalic anhydride in glacial acetic acid (85% yield) .
b) 2-(2-(1H-Imidazol-2-yl)ethyl)isoindoline-1,3-dione
Analogues with Isoindoline-1,3-dione and Benzoimidazole Hybrids
a) 2-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethyl)isoindoline-1,3-dione
- Key Difference : Uses a phenylethyl linker instead of oxoethyl.
- Biological Activity : Potent inhibitor of yeast and rat intestinal α-glycosidase enzymes (IC₅₀ < 10 µM) .
b) 5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol
Comparative Data Table
Challenges :
- Steric hindrance from the allylthio group may reduce reaction efficiency.
- Purification difficulties due to the hybrid heterocyclic system .
Biological Activity
The compound 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C20H15N3O3S
- Molecular Weight: 377.42 g/mol
- CAS Number: 1234567 (hypothetical for this example)
The compound features a benzo[d]imidazole core linked to an isoindoline moiety through an oxoethyl group, with an allylthio substituent that enhances its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
-
Cell Cycle Arrest and Apoptosis:
- Research indicates that the compound can induce cell cycle arrest and promote apoptosis in cancer cells. This is achieved by disrupting microtubule assembly and inhibiting tubulin polymerization, which is crucial for cell division.
- Antimicrobial Activity:
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted by Zhang et al. demonstrated that derivatives of benzimidazole, including similar compounds to the one , showed potent antitumor activity against various cancer cell lines. The IC50 values for these compounds were found to be in the low nanomolar range, indicating strong efficacy .
Case Study 2: Enzyme Inhibition
In another study focusing on isoindoline derivatives, several compounds were synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The best-performing derivative exhibited an IC50 value of 1.12 μM against AChE, showcasing significant potential for neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
Cyclocondensation : Formation of the benzoimidazole core via condensation of o-phenylenediamine derivatives with thiourea or carbonyl-containing reagents under acidic conditions (e.g., acetic acid reflux) .
Alkylation : Introduction of the allylthio group using allyl bromide or similar alkylating agents in polar aprotic solvents (e.g., DMF) .
Coupling : Linking the isoindoline-1,3-dione moiety via nucleophilic substitution or acylation reactions, often catalyzed by bases like sodium acetate .
- Characterization : Intermediates are validated via FT-IR (C=S and C=O stretches), / NMR (allyl protons at δ 5.0–5.8 ppm, isoindoline aromatic protons at δ 7.5–8.2 ppm), and LC-MS for molecular ion confirmation .
Q. How can researchers confirm the structural integrity of the target compound, particularly regarding tautomerism in the benzoimidazole ring?
- Methodological Answer :
- X-ray crystallography is definitive for resolving tautomeric forms (e.g., 1H vs. 3H tautomers) .
- Variable-temperature NMR in DMSO-d6 can detect tautomeric equilibria through peak splitting or broadening .
- DFT calculations (e.g., Gaussian software) predict energetically favored tautomers by comparing experimental and computed spectral data .
Advanced Research Questions
Q. What strategies optimize reaction yields for the allylthio-functionalized benzoimidazole intermediate, and how do solvent/catalyst choices impact scalability?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group, while toluene minimizes side reactions (e.g., oxidation) .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve allylation efficiency, but sodium acetate is preferred for eco-friendly protocols .
- Scale-up Challenges : Process simulation tools (Aspen Plus) model heat transfer and mixing dynamics for large-scale reactions, ensuring reproducibility .
Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?
- Methodological Answer :
- Assay Validation : Use standardized protocols (CLSI guidelines) and positive controls (e.g., ciprofloxacin) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified allylthio or isoindoline groups to isolate bioactive moieties .
- Data Triangulation : Cross-reference MIC values with computational docking (AutoDock Vina) to confirm target binding (e.g., bacterial topoisomerase II) .
Q. What computational methods are suitable for predicting the compound’s reactivity in acylation or nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Orbital Analysis : HOMO/LUMO profiles (Gaussian 09) identify electrophilic/nucleophilic sites on the isoindoline-dione ring .
- MD Simulations : GROMACS models solvation effects and transition states for acylation reactions, guiding solvent selection .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor, given its structural similarity to known inhibitors?
- Methodological Answer :
- Kinase Panel Screening : Use a commercial kinase assay kit (e.g., Eurofins) to test inhibition across 100+ kinases.
- Docking Studies : Align the compound’s isoindoline-dione moiety with ATP-binding pockets (PDB: 1ATP) using PyMOL .
- Mutagenesis : Engineer kinase mutants (e.g., EGFR T790M) to validate binding specificity via IC50 shifts .
Q. What methodologies address discrepancies in solubility and stability profiles during formulation studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 weeks, monitoring degradation via HPLC-UV .
- Solid Dispersion : Spray-drying with PVP-VA64 improves amorphous stability and bioavailability .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
